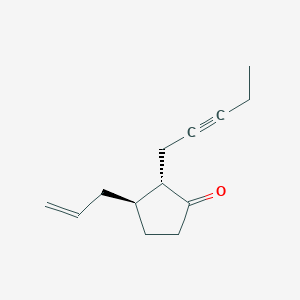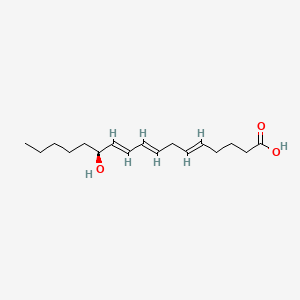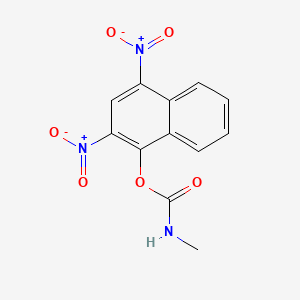![molecular formula C34H60Br2N4 B14506539 1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide CAS No. 64690-17-1](/img/structure/B14506539.png)
1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide is a synthetic organic compound known for its unique structure and properties It is characterized by a dodecane backbone with two pyridinium groups, each substituted with a hexylamino group, and is paired with two bromide ions
Preparation Methods
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecane Backbone: The dodecane backbone is synthesized through a series of reactions, starting with the appropriate dodecane precursor.
Substitution with Pyridinium Groups: The dodecane backbone is then reacted with pyridine derivatives to introduce the pyridinium groups.
Introduction of Hexylamino Groups: The pyridinium groups are further modified by introducing hexylamino groups through nucleophilic substitution reactions.
Formation of the Dibromide Salt: Finally, the compound is converted into its dibromide salt form by reacting with hydrobromic acid or another bromide source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The hexylamino and pyridinium groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to a wide range of derivatives.
Complexation: The compound can form complexes with metal ions, which can be used in catalysis or material science applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide involves its interaction with molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide can be compared with similar compounds such as:
1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): This compound has a similar dodecane backbone but different functional groups, leading to distinct properties and applications.
1,12-Bis(maleimido)dodecane: This compound features maleimide groups instead of pyridinium and hexylamino groups, resulting in different reactivity and uses.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has benzimidazolium groups, which confer different chemical and biological properties.
The uniqueness of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
64690-17-1 |
|---|---|
Molecular Formula |
C34H60Br2N4 |
Molecular Weight |
684.7 g/mol |
IUPAC Name |
N-hexyl-1-[12-[4-(hexylamino)pyridin-1-ium-1-yl]dodecyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C34H58N4.2BrH/c1-3-5-7-17-25-35-33-21-29-37(30-22-33)27-19-15-13-11-9-10-12-14-16-20-28-38-31-23-34(24-32-38)36-26-18-8-6-4-2;;/h21-24,29-32H,3-20,25-28H2,1-2H3;2*1H |
InChI Key |
QHDVJHZITNZETB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

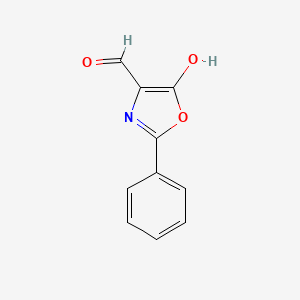
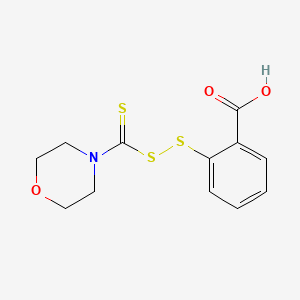
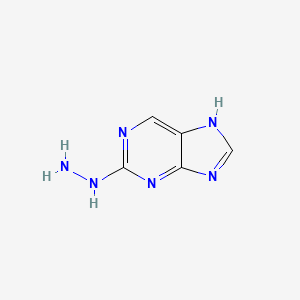
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)


